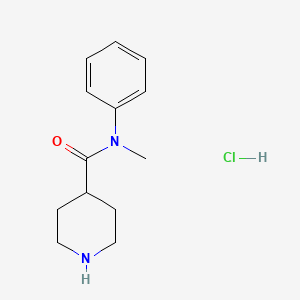

N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride

Descripción

Structural Overview and Classification

N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride exhibits a complex molecular architecture characterized by a six-membered saturated nitrogen-containing heterocycle substituted with specific functional groups at strategic positions. The core piperidine ring system serves as the foundational scaffold, with the carboxamide functionality positioned at the 4-carbon of the ring structure. The nitrogen atom of the carboxamide group bears both a methyl substituent and a phenyl group, creating a tertiary amide configuration that significantly influences the compound's chemical properties and reactivity patterns. The presence of the hydrochloride salt form enhances the compound's stability and handling characteristics under standard laboratory conditions.

The structural representation can be described using the Simplified Molecular Input Line Entry System notation as CN(C1=CC=CC=C1)C(=O)C2CCNCC2, which clearly delineates the connectivity between the piperidine ring, the carboxamide group, and the N-methyl-N-phenyl substituents. The International Chemical Identifier string InChI=1S/C13H18N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11/h2-6,11,14H,7-10H2,1H3;1H provides a standardized representation of the molecular structure including the hydrochloride salt formation. This compound belongs to the broader classification of piperidinecarboxamides, specifically falling under the subcategory of N-substituted derivatives.

The three-dimensional conformational characteristics of this molecule are influenced by the chair conformation typically adopted by the piperidine ring, with the carboxamide substituent occupying either axial or equatorial positions depending on energetic considerations. The phenyl ring attached to the carboxamide nitrogen introduces additional conformational complexity through potential π-π interactions and steric hindrance effects. Computational studies have provided insights into the preferred molecular geometries and electronic properties of related piperidine carboxamide systems.

Historical Context in Chemical Research

The development of this compound can be traced within the broader historical progression of piperidine chemistry research that has evolved significantly over the past several decades. Early investigations into piperidine derivatives focused primarily on simple alkyl and aryl substitutions, but the field has progressively advanced toward more sophisticated multi-substituted systems incorporating carboxamide functionalities. The specific combination of N-methyl and N-phenyl substitution on piperidine-4-carboxamide represents a more recent development in this synthetic progression.

Historical research on related piperidine quaternary systems has provided foundational knowledge applicable to understanding the chemistry of N-methyl-N-phenylpiperidine-4-carboxamide derivatives. Pioneering work on N-methyl-N-phenacyl quaternary salts of methylpiperidines established important precedents for studying the stereochemical outcomes of nitrogen alkylation reactions in piperidine systems. These early studies demonstrated that N-methylation reactions typically showed preferential axial attack patterns, while N-phenacylation primarily proceeded through equatorial attack mechanisms. Such stereochemical insights have informed subsequent synthetic approaches to related piperidine carboxamide systems.

The compound first appeared in chemical databases and literature around 2010, with initial structural characterization and basic property determination. Subsequent research has expanded understanding of its synthetic accessibility and potential modifications. The field of piperidine derivative chemistry has experienced renewed interest in recent years, with particular emphasis on developing novel synthetic methodologies for accessing complex substituted systems. This historical trajectory has established this compound as a representative example of modern synthetic achievements in heterocyclic chemistry.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry as an exemplar of successful multi-functional group incorporation within a heterocyclic framework. The compound demonstrates the sophisticated level of structural complexity achievable through contemporary synthetic organic chemistry methodologies, combining elements of heterocyclic chemistry, amide chemistry, and aromatic substitution patterns. Its synthesis requires careful orchestration of multiple reaction steps, including piperidine ring formation or functionalization, carboxamide installation, and selective N-substitution reactions.

The compound serves as a valuable model system for studying structure-activity relationships in piperidine-based pharmaceutically relevant molecules. The presence of both aromatic and aliphatic nitrogen substituents provides opportunities for systematic structural modifications and their corresponding effects on chemical and biological properties. Research has demonstrated that similar piperidine carboxamide systems can undergo various chemical transformations including oxidation, reduction, and further substitution reactions. These transformation possibilities make this compound a versatile synthetic intermediate for accessing more complex molecular architectures.

From a mechanistic perspective, this compound provides insights into the electronic and steric factors governing amide chemistry within constrained ring systems. The piperidine ring constraint influences the conformational preferences of the carboxamide group, potentially affecting its reactivity patterns compared to acyclic analogs. Contemporary research has highlighted the importance of such constrained systems in developing new synthetic methodologies and understanding fundamental organic chemistry principles. The compound's dual aromatic and aliphatic substitution pattern offers opportunities for studying selective functionalization reactions and regioselectivity patterns in complex heterocyclic systems.

Propiedades

IUPAC Name |

N-methyl-N-phenylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11;/h2-6,11,14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAIMXIXESFZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-15-9 | |

| Record name | 4-Piperidinecarboxamide, N-methyl-N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis Overview

The compound can be synthesized through a sequence of reactions starting from substituted piperidine precursors or via amide coupling reactions involving N-methyl-N-phenylamine derivatives. The key steps typically include:

- Formation of the piperidine ring system with appropriate substituents.

- Introduction of the carboxamide group at the 4-position of the piperidine ring.

- N-methylation and N-phenyl substitution on the amide nitrogen.

- Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Method from Patent Literature

A classical method for preparing related piperidine carboxamide hydrochlorides involves the following steps, adapted for N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride:

Step 1: Preparation of Piperidine Nitrile Intermediate

- React benzyl cyanide with a di-(beta-chloroethyl)amine derivative (such as benzyl-d1(beta-chloroethyl)amine) in the presence of sodium amide in toluene.

- The reaction is carried out at controlled temperatures (35°C to 50°C) and then refluxed for about one hour.

- After cooling, the mixture is treated with dilute hydrochloric acid to precipitate the hydrochloride salt of the nitrile intermediate.

- The nitrile is purified by recrystallization from methyl alcohol, yielding colorless crystals.

Step 2: Hydrolysis to Carboxylic Acid

- The nitrile is saponified using methyl alcoholic potash under heating at 190°C to 200°C.

- After evaporation of methyl alcohol, the residue is dissolved in water and acidified with dilute mineral acid to precipitate the carboxylic acid.

- The acid can be isolated as a colorless solid.

Step 3: Formation of the Carboxamide

- The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride.

- The acid chloride is then reacted with N-methyl-N-phenylamine to form the N-methyl-N-phenylpiperidine-4-carboxamide.

- The reaction is typically conducted in an inert solvent like ether or toluene under controlled temperature.

Step 4: Formation of Hydrochloride Salt

- The free base amide is treated with hydrochloric acid to form the hydrochloride salt.

- The salt is isolated by filtration and recrystallization, often from acetone or methyl alcohol, yielding colorless crystals with characteristic melting points (around 196–202°C with decomposition).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Piperidine nitrile formation | Benzyl cyanide, di-(beta-chloroethyl)amine, NaNH2, toluene | 35–50°C, then reflux 1 hr | ~60–70% | Controlled temperature critical |

| Nitrile saponification | Methyl alcoholic potash | 190–200°C | High | Requires pressure vessel or sealed tube |

| Acid chloride formation | Thionyl chloride | Room temp to reflux | Quantitative | Sensitive to moisture |

| Amide formation | N-methyl-N-phenylamine, base (e.g., pyridine) | 0–25°C | 70–85% | Slow addition recommended |

| Hydrochloride salt formation | HCl in ether or acetone | Room temperature | High | Crystalline salt, stable |

Alternative Synthetic Routes and Research Findings

Recent research into related piperidine carboxamide derivatives suggests alternative synthetic strategies focusing on amide coupling reactions using modern coupling agents and catalytic methods:

Amide Coupling via Carbodiimide or HATU : Direct coupling of 4-piperidinecarboxylic acid derivatives with N-methyl-N-phenylamine under mild conditions using coupling reagents to improve yield and reduce side products.

N-Methylation Strategies : Mono-N-methylation of N-phenylpiperidine intermediates can be achieved via carbamoylation followed by reduction with lithium aluminum hydride, providing selective methylation without overalkylation.

Pd-Catalyzed Amination : Buchwald–Hartwig amination has been employed for introducing N-phenyl and N-methyl substituents on piperidine rings, offering regioselective and efficient synthesis routes.

These methods allow for fine-tuning of substituents and improved physicochemical properties of the final compound, as demonstrated in structure-activity relationship studies involving piperidine-4-carboxamide derivatives.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Classical Nitrile Route | Benzyl cyanide, sodium amide, HCl | Well-established, good yields | High temperature, multi-step |

| Direct Amide Coupling | Piperidine acid + N-methyl-N-phenylamine + coupling agents | Milder conditions, fewer steps | Requires expensive reagents |

| Pd-Catalyzed Amination | Pd catalyst, aryl halides, amines | High selectivity, versatile | Requires catalyst optimization |

| N-Methylation via Carbamoylation | Carbamoyl chloride, LiAlH4 | Selective methylation | Sensitive reagents, safety concerns |

Notes on Purification and Characterization

- The hydrochloride salt form is preferred for isolation due to its crystalline nature and stability.

- Recrystallization solvents include acetone, methyl alcohol, and isopropyl alcohol.

- Melting points range between 196°C and 202°C with decomposition, serving as a purity indicator.

- Analytical characterization typically involves melting point determination, NMR, IR spectroscopy, and elemental analysis.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted piperidine compounds .

Aplicaciones Científicas De Investigación

Peptide Synthesis

NMPH serves as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between amino acids. It belongs to a class of coupling reagents known as uronium amides, which are essential for linking amino acids during peptide chain elongation. This property makes NMPH invaluable in the development of peptide-based therapeutics, including hormones and enzymes.

Comparison of Coupling Reagents:

| Reagent Name | Unique Features | Applications |

|---|---|---|

| N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride | Enhances amide bond formation; acts as an intermediate | Peptide synthesis, drug design |

| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Commonly used in solid-phase peptide synthesis | Broad applications in peptide chemistry |

| DIC (Dicyclohexylcarbodiimide) | Facilitates coupling but can lead to side reactions | Used in various organic syntheses |

Development of Analgesics

NMPH's structural similarities with other analgesic compounds suggest potential applications in developing novel pain relief medications. Its unique functional groups may enhance receptor interactions, making it a candidate for further exploration in analgesic drug design.

Case Study: Analgesic Development

Research has indicated that modifications to the piperidine structure can lead to compounds with varying analgesic effects. For instance, derivatives of NMPH have been synthesized and tested for their efficacy in pain management, showing promise as alternatives to traditional opioids.

Therapeutic Potential

Beyond its role in peptide synthesis and analgesic development, NMPH may have broader therapeutic applications due to its unique chemical properties. Ongoing studies are exploring its effects on various biological targets, including:

- Neurological Disorders: Investigating the potential neuroprotective effects of NMPH derivatives.

- Cancer Research: Exploring its role as a potential chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key analogues, highlighting structural variations and functional implications:

Detailed Analysis of Key Analogues

Meperidine Hydrochloride

- Structural Differences : Replaces the carboxamide group with an ethyl ester, enhancing lipophilicity and metabolic stability.

- Functional Impact: The ester group in meperidine facilitates rapid hydrolysis, contributing to its short duration of action as an analgesic.

Fentanyl Analogs (e.g., Furanyl Fentanyl Isomer)

- Structural Differences : Incorporates a furan ring instead of a phenyl group, altering electronic properties and receptor binding.

- Functional Impact : The furan ring enhances µ-opioid receptor affinity, leading to higher potency. The target compound lacks this feature, suggesting divergent pharmacological targets .

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride

- Functional Impact : Simplified structure may serve as a scaffold for further derivatization in drug discovery .

Pyridine-Based Analogues (e.g., 4-Chloro-N-methylpyridine-2-carboxamide Hydrochloride)

- Structural Differences : Pyridine ring introduces aromatic nitrogen, altering polarity and hydrogen-bonding capacity.

N-Phenylpiperidin-4-amine Hydrochloride

Research Findings and Implications

- Patent Activity : The target compound’s 6 patents (vs. 0 for many analogues) suggest industrial interest, possibly as an intermediate or therapeutic candidate. However, the lack of literature indicates unresolved challenges in efficacy or safety .

- Pharmacological Potential: Structural similarities to meperidine and fentanyl analogs hint at possible central nervous system activity, but the carboxamide group may redirect its mechanism of action toward non-opioid targets.

- Synthetic Feasibility : Piperidine carboxamides are generally synthesized via coupling reactions (e.g., EDCI/HOBt), but substituents like the phenyl group may require specialized protecting strategies .

Actividad Biológica

N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride is a piperidine derivative notable for its unique structural features, including a methyl group and a phenyl group attached to the nitrogen atom of the piperidine ring, along with a carboxamide group at the fourth position. This compound has attracted attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its role as a dopamine and norepinephrine reuptake inhibitor . By inhibiting the transporter proteins responsible for the reuptake of these neurotransmitters, the compound increases their levels in the brain, which may have implications for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties . It has been employed in studies investigating its efficacy against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

Case Studies

- Antitumor Activity : A study reported that derivatives of piperidine, including this compound, demonstrated significant cytotoxicity against hypopharyngeal tumor cells. The mechanism involved apoptosis induction through modulation of specific signaling pathways .

- Antimicrobial Effects : Another investigation highlighted the compound's effectiveness against bacterial strains, suggesting its potential as a new antimicrobial agent. The study emphasized the need for further exploration into its mechanism of action against microbial targets .

Structure-Activity Relationship (SAR)

The unique structure of this compound allows it to interact with various biological targets. The presence of the piperidine moiety is crucial for its activity, as modifications to this structure can significantly alter its biological effects. For instance:

| Modification | Effect on Biological Activity |

|---|---|

| Removal of methyl group | Decreased solubility and activity |

| Alteration of phenyl substituent | Variability in receptor affinity |

This table summarizes how structural modifications can impact the compound's efficacy and solubility, which are critical factors in drug development .

Therapeutic Potential

The compound's ability to modulate neurotransmitter levels positions it as a candidate for treating neurological disorders such as depression and ADHD. Ongoing research aims to better understand its pharmacokinetics and potential side effects.

Synthesis and Industrial Use

This compound serves as a building block in organic synthesis, particularly in creating complex organic molecules and heterocycles. Its applications extend beyond medicinal chemistry into the synthesis of specialty chemicals used in various industries .

Q & A

Q. What are the recommended methods for synthesizing N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of a piperidine precursor with appropriate carboxamide derivatives. For example, analogous compounds like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide are synthesized via reactions between 4-piperidone derivatives and amines, followed by purification using techniques like recrystallization . Key steps include:

- Amide bond formation : Use coupling agents (e.g., carbodiimides) to react piperidine intermediates with methyl-phenyl carboxamide groups.

- Salt formation : Hydrochloride salts are generated by treating the freebase with HCl in a solvent like ethanol.

- Purification : Column chromatography or recrystallization ensures high purity (>98%) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : A combination of techniques is recommended:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity via proton and carbon-13 signals (e.g., piperidine ring protons at δ 1.5–3.0 ppm and aromatic protons at δ 7.0–7.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Adapt methods from clonidine hydrochloride analysis (e.g., Kromasil C18 column, 0.03 M phosphate buffer:methanol mobile phase) to assess purity .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ~280 for the freebase) .

Q. What are the key safety considerations when handling this compound in a laboratory?

- Methodological Answer : While the compound is not classified under GHS hazards, standard precautions apply:

- Personal Protective Equipment (PPE) : Use nitrile gloves and lab coats; ensure glove material is resistant to organic solvents .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Storage : Store at room temperature in sealed containers, away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis?

- Methodological Answer : Yield optimization strategies include:

- Reaction Stoichiometry : Use a 10–20% excess of the carboxamide precursor to drive the reaction to completion .

- Temperature Control : Maintain reactions at 50–60°C to balance kinetics and side-product formation .

- Catalyst Selection : Employ palladium catalysts for Suzuki-Miyaura couplings if aryl modifications are needed .

Q. What strategies are recommended for resolving discrepancies in pharmacological data obtained from different assay systems?

- Methodological Answer : Address inconsistencies by:

- Assay Validation : Use positive controls (e.g., meperidine hydrochloride for opioid receptor studies) to confirm assay reliability .

- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference in cell-based assays .

- Dose-Response Curves : Perform triplicate experiments across a broad concentration range (e.g., 1 nM–100 µM) to identify outliers .

Q. How do structural modifications to the piperidine ring affect the compound’s receptor binding affinity?

- Methodological Answer : Modifications alter steric and electronic properties:

- N-Methylation : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃) increase affinity for receptors like serotonin transporters .

- Comparative Studies : Use analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to benchmark binding profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.